molecular formula C12H13F2N3 B11731007 N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

N-(3,5-difluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine

Cat. No.: B11731007
M. Wt: 237.25 g/mol
InChI Key: QQRDNCSYVVRXDB-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a difluorophenyl group

Preparation Methods

The synthesis of N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is investigated for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.

    N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-3-amine: Another similar compound with a different substitution pattern.

    N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-2-amine: This compound also has a similar structure but with a different substitution pattern.

The uniqueness of N-[(3,5-difluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H13F2N3/c1-8-3-12(17(2)16-8)15-7-9-4-10(13)6-11(14)5-9/h3-6,15H,7H2,1-2H3

InChI Key

QQRDNCSYVVRXDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC(=CC(=C2)F)F)C

Origin of Product

United States

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